Lobucavir, chemically known as [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-one (BMS-180194), is a synthetic carbocyclic guanosine analogue studied for its antiviral properties. [, , , , , ] It acts as a potent inhibitor of viral DNA polymerases, particularly those of herpesviruses and hepatitis B virus (HBV). [, , , , , , , , , , , ]
Lobucavir is derived from the natural product oxetanocin A, which is known for its potent anti-HIV properties. As a nucleoside analogue, it mimics the structure of natural nucleosides, allowing it to interfere with viral replication processes . Its classification falls under antiviral agents targeting DNA synthesis and polymerase activity in viruses.
The synthesis of Lobucavir involves several key steps that utilize cyclobutane derivatives. A notable method includes a stereoselective synthesis that employs [2 + 2] cycloaddition reactions followed by dechlorination processes.
Lobucavir has the molecular formula and a molar mass of approximately 265.273 g/mol. Its structure features a cyclobutane ring fused to a guanine base, which is crucial for its biological activity.
Lobucavir participates in several chemical reactions that are critical for its antiviral action:
Lobucavir's mechanism of action primarily involves interference with viral DNA polymerase:
Lobucavir exhibits several notable physical and chemical properties:
These properties are significant when considering its formulation and delivery as an antiviral agent.
Lobucavir has been investigated for various scientific applications:
Despite its discontinuation from clinical trials due to safety concerns, Lobucavir remains an important compound in antiviral research due to its unique mechanism of action and potential applications in treating viral diseases .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2